

LY3000328 Phase I Clinical Trial Summary

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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Trial Aspect	Details and Results
Trial Identifier	NCT01515358 [1]
Phase	Phase I [2] [1]
Published Date	2014 (Primary Results) [2] [1]
Study Design	Single-center, randomized, placebo-controlled, single ascending dose study [1]
Participants	21 healthy male volunteers [2] [1]
Doses Administered	1, 3, 10, 30, 100, and 300 mg [1]
Safety & Tolerability	All doses were well tolerated [2] [1]
Pharmacokinetics (PK)	Exhibited linear pharmacokinetics up to the 300 mg dose [2] [1]
Key Pharmacodynamic (PD) Finding	A biphasic response was observed: an initial decline in Cathepsin S (CatS) activity was followed by a prolonged increase in total CatS mass in plasma [2] [1]

Experimental Protocol Overview

The Phase I trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of LY3000328 [1].

- **Dosing:** Subjects received LY3000328 or a matching placebo under fed conditions to prevent degradation of the drug in the stomach [1].
- **Sample Collection:** Blood samples were collected at pre-defined times after each dose (pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) [1].
- **PK Analysis:** Plasma concentrations of LY3000328 were determined using a validated liquid chromatography tandem mass spectrometry (LC/MS/MS) method [1].
- **PD Biomarkers:** Several biomarkers were measured in plasma [1]:
 - **CatS Activity:** The primary PD biomarker, measured ex vivo.
 - **CatS Mass:** The total amount of the CatS protein.
 - **Cystatin C:** An endogenous inhibitor of cysteine proteases like CatS.

Comparison with Other Cathepsin S Inhibitors

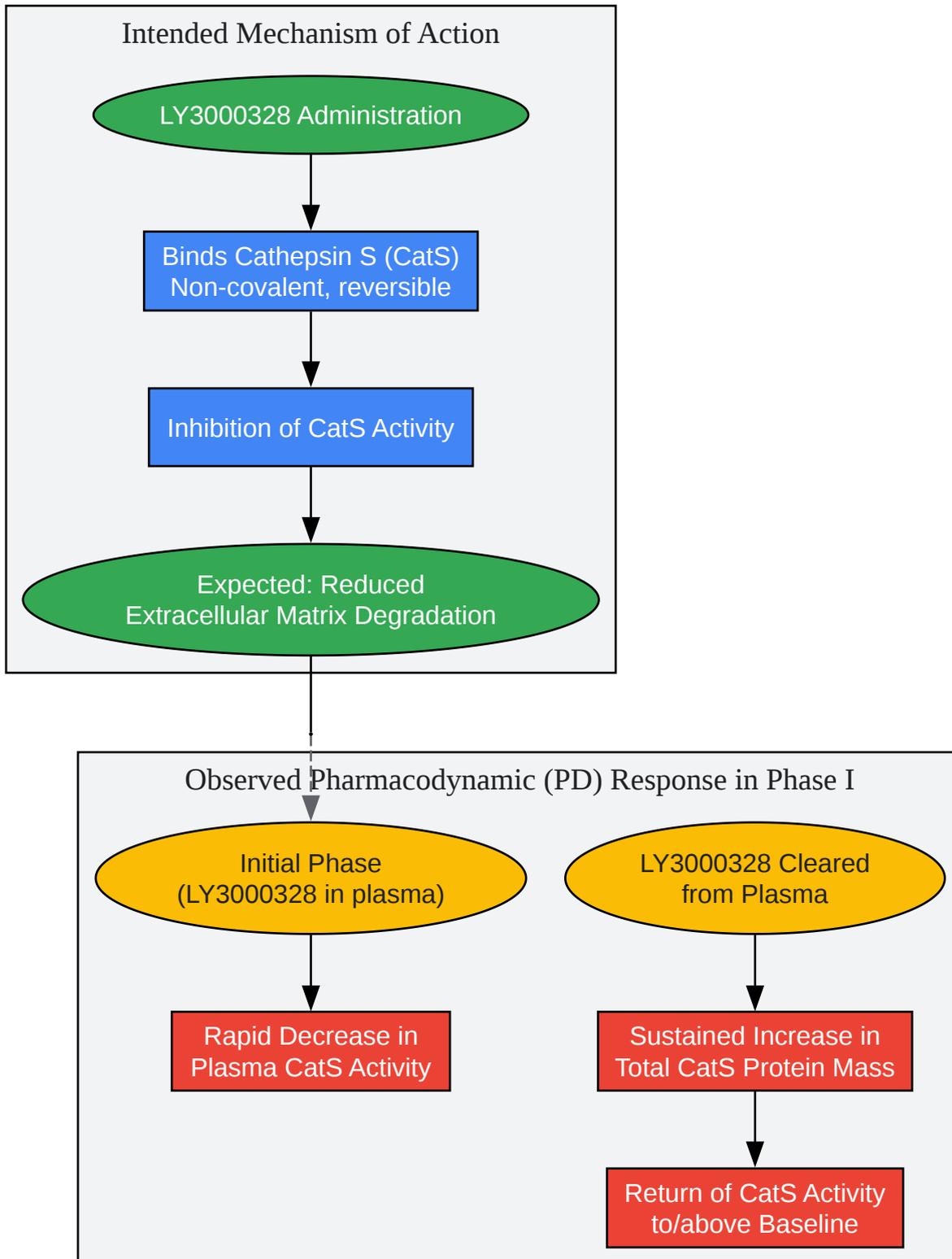
LY3000328 is one of several candidates investigated for inhibiting Cathepsin S. The table below compares it with another notable inhibitor.

Inhibitor	Organization	Highest Phase Reached	Key Characteristics	Primary Indications Studied
LY3000328	Eli Lilly [3]	Phase I [2] [1]	Potent, selective, non-covalent inhibitor [3]	Abdominal Aortic Aneurysm (AAA) [3]
RO5459072	Hoffmann-La Roche [4]	Phase II [4]	Information not specified in search results	Information not specified in search results

A key differentiator for LY3000328 is its mechanism. Unlike many early CatS inhibitors that formed covalent bonds with the enzyme's active site, LY3000328 is a **non-covalent inhibitor** that binds to the S2 and S3 sub-sites of CatS [3]. This mechanism was intended to improve selectivity and reduce potential off-target interactions [3] [4].

Mechanism and Observed Pharmacodynamic Response

The following diagram illustrates the hypothesized mechanism of action of LY3000328 and the unexpected biphasic pharmacodynamic response observed in the Phase I trial.



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The diagram shows the intended direct inhibition of CatS activity. However, the trial revealed a more complex response: as the drug was cleared, the body's production of the CatS protein increased, leading to a rebound in activity [2] [1]. The increase in CatS activity was attributable to the increase in CatS mass detected in plasma [2].

Interpretation of Clinical Trial Results

- **Safety and PK Profile:** The linear pharmacokinetics and good tolerability up to 300 mg established a foundation for further clinical development [2] [1].
- **Complex PD and Development Hurdles:** The biphasic PD response—where inhibition is followed by a rebound in CatS mass and activity—suggests a possible **compensatory feedback mechanism** by the body [2] [1]. This unexpected result indicates that a quickly cleared CatS inhibitor might not produce the sustained suppression of enzyme activity required for therapeutic benefit, which "may have implications for the future clinical development of inhibitors of CatS" [1].

Based on the available information, the clinical development status of LY3000328 beyond Phase I appears uncertain. As of the latest publications, its status is listed as "Pending" or without reported progress beyond Phase I [5], while another inhibitor (RO5459072) has advanced to Phase II trials [4].

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